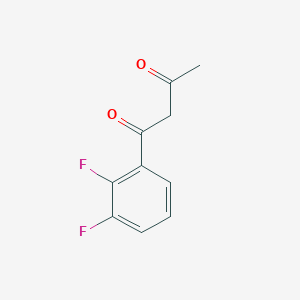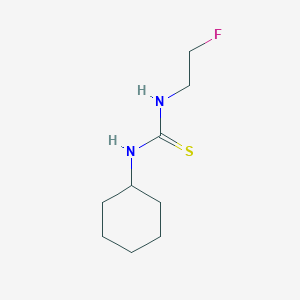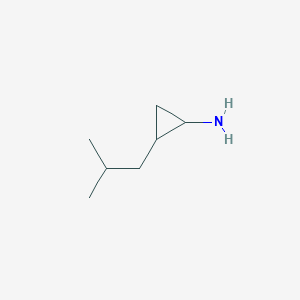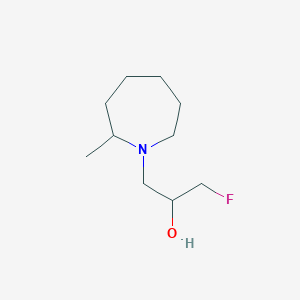
4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazolone ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with piperidine-4-carboxaldehyde, followed by cyclization to form the triazolone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Evaluated for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazole
- 4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazolone
- 4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-thione
Uniqueness
4-ethyl-3-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its specific structural features, which confer unique reactivity and potential biological activity. The presence of both the triazolone and piperidine moieties allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-ethyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H16N4O/c1-2-13-8(11-12-9(13)14)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3,(H,12,14) |
InChI Key |
HVHFRUYINDFJBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=O)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13274130.png)
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13274143.png)

![2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13274149.png)

![[2-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13274157.png)
![2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13274165.png)

![7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13274180.png)
![{2-[(Butan-2-yl)amino]phenyl}methanol](/img/structure/B13274181.png)

![1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13274185.png)
amine](/img/structure/B13274200.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-morpholine]](/img/structure/B13274208.png)
